molecular formula C10H13NO2 B8697027 3-Hydroxy-N,N,2-trimethylbenzamide

3-Hydroxy-N,N,2-trimethylbenzamide

Cat. No.: B8697027
M. Wt: 179.22 g/mol
InChI Key: PGTLCKPTQKQBJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N,2-trimethylbenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the 3-position of the benzene ring, along with N,N-dimethyl and 2-methyl substituents. Structurally, the hydroxyl group at position 3 may act as an electron-donating group, influencing both reactivity and intermolecular interactions such as hydrogen bonding.

Characterization methods for similar benzamides include ¹H/¹³C NMR, GC-MS, and elemental analysis, with crystallization data confirming molecular geometry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-hydroxy-N,N,2-trimethylbenzamide

InChI

InChI=1S/C10H13NO2/c1-7-8(10(13)11(2)3)5-4-6-9(7)12/h4-6,12H,1-3H3

InChI Key

PGTLCKPTQKQBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-Hydroxy-N,N,2-trimethylbenzamide, highlighting key differences in substituents, synthesis, and properties:

Compound Name Substituents Synthesis Method Key Properties/Applications References
This compound 3-OH, N,N-dimethyl, 2-methyl Likely cobalt-catalyzed C–H methylation Potential directing group, biological activity (inferred)
4-Hydroxy-N,N,2-trimethylbenzamide 4-OH, N,N-dimethyl, 2-methyl Not specified 95% purity; positional isomer with altered solubility
5-Amino-N,N,2-trimethylbenzamide 5-NH₂, N,N-dimethyl, 2-methyl Not specified Molecular weight 178.23; hazardous (H302, H315)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxyethyl) From 3-methylbenzoic acid/amine coupling N,O-bidentate directing group for C–H activation
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide 3-NH₂, trifluoromethyl-phenyl Multi-step condensation High AChE inhibition (pharmaceutical potential)

Structural and Functional Differences

Positional Isomerism :

  • The hydroxyl group in this compound (position 3) vs. 4-Hydroxy-N,N,2-trimethylbenzamide (position 4) significantly alters electronic properties. The 3-OH derivative may exhibit stronger hydrogen-bonding capacity, enhancing solubility and metal-coordination ability compared to the 4-isomer .

Amino vs. However, amino derivatives may also pose greater toxicity risks, as indicated by hazard statements (e.g., H315: skin irritation) .

Electron-Withdrawing Groups: Compounds like 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide incorporate trifluoromethyl groups, which are strongly electron-withdrawing. This contrasts with the electron-donating hydroxyl group in the target compound, affecting both reactivity and pharmacological profiles .

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